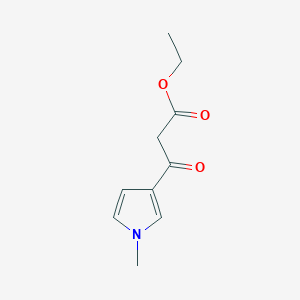
Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyrrole ring substituted with a methyl group at the nitrogen atom and an ester functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methylpyrrole and ethyl acetoacetate.
Reaction Conditions: A common synthetic route involves the alkylation of 1-methylpyrrole with ethyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C).
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, to form various derivatives. Reagents such as alkyl halides or amines can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the formation of active metabolites that interact with various molecular targets. The ester group can be hydrolyzed to release the active pyrrole derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1-methylpyrrol-2-yl)-3-oxopropanoate: Similar structure but with the ester group at the second position of the pyrrole ring.
Methyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(1-ethylpyrrol-3-yl)-3-oxopropanoate: Similar structure but with an ethyl group on the pyrrole nitrogen.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the nitrogen atom of the pyrrole ring can affect the electronic properties and steric hindrance, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-(1-methylpyrrol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)6-9(12)8-4-5-11(2)7-8/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
FMPBJTNQENABKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















